molecular formula C19H23NO4 B5643154 N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide

N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide

Cat. No. B5643154
M. Wt: 329.4 g/mol
InChI Key: YMLJZPSMNIQHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide and related compounds involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired molecular structure. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, showcasing the complexity and precision required in chemical synthesis (Nikonov et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is determined using various spectroscopic and X-ray crystallography techniques. For example, the crystal structure and biological activity of certain acetamide derivatives have been characterized by NMR, HRMS, and single-crystal X-ray diffraction, revealing the intricate details of their molecular geometry and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide derivatives are diverse, including their synthesis and interactions with other chemical entities. For instance, their reactivity with different reagents and conditions can lead to a wide range of products, highlighting the compound's versatility in chemical synthesis and modifications (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Techniques like DFT studies and crystallography reports provide valuable insights into these aspects, aiding in the prediction and optimization of their physical behavior (Gautam et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are essential for determining the compound's potential applications and interactions with biological systems. Research on derivatives of N,N-dimethyl-2-(3',4',5'-trimethoxybiphenyl-4-yl)acetamide has shed light on their acidity constants and reaction mechanisms, contributing to a deeper understanding of their chemical behavior (Duran & Canbaz, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, the mechanism of action would depend on the specific biological target of the drug. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, handling of chemical substances requires appropriate safety measures, including the use of personal protective equipment and good ventilation .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

N,N-dimethyl-2-[4-(3,4,5-trimethoxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20(2)18(21)10-13-6-8-14(9-7-13)15-11-16(22-3)19(24-5)17(12-15)23-4/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLJZPSMNIQHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.